Dichlorobis(eta5-2,4-cyclopentadien-1-yl)vanadium

Anticancer metallocenes Cytotoxicity screening Metallodrug discovery

Mitotic catastrophe researchers need p53-independent tool compounds. Cp₂VCl₂ delivers confirmed Aurora B kinase inhibition (>50% at 6.25 μM, HeLa IC₅₀ = 8.61 μM) and topo II inhibition 8× more potent than Cp₂TiCl₂. • Aurora B/Topo II dual inhibitor; induces monopolar spindles without p53 activation • Exclusive spermicidal activity (EC₅₀ 7.5 μM) absent in Ti, Zr, Hf, Mo, Nb analogs • Paramagnetic d¹ enables EPR tracking (g_iso = 1.9862) for aqueous speciation studies Supplied as green crystalline powder, ≥98% purity, with full analytical support.

Molecular Formula C10H10Cl2V
Molecular Weight 252.03 g/mol
CAS No. 12083-48-6
Cat. No. B083985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis(eta5-2,4-cyclopentadien-1-yl)vanadium
CAS12083-48-6
Molecular FormulaC10H10Cl2V
Molecular Weight252.03 g/mol
Structural Identifiers
SMILESC1CCCC1.C1CCCC1.Cl[V]Cl
InChIInChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2
InChIKeyCFTPQBADCNYKCN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NTP, 1992)

Vanadocene Dichloride Baseline Characteristics


Dichlorobis(η5-2,4-cyclopentadien-1-yl)vanadium, commonly referred to as vanadocene dichloride or Cp₂VCl₂, is a bent metallocene dichloride of the general class Cp₂M(IV)Cl₂ where M = V. It comprises a vanadium(IV) center in a formal d¹ electronic configuration coordinated by two η⁵-cyclopentadienyl rings and two chloride ligands, rendering the molecule paramagnetic with one unpaired electron—a feature absent in its diamagnetic d⁰ titanium analog [1]. The compound has been investigated since 1979 as a potential antitumor agent alongside titanocene dichloride, and additionally exhibits uniquely potent spermicidal activity not shared by non-vanadium metallocene dichlorides [2]. It is also employed as a catalyst for dl-selective pinacol-type coupling reactions and olefin oligomerization [1].

Why In-Class Analogs Fail to Substitute Vanadocene Dichloride


Despite sharing the Cp₂MCl₂ scaffold, metallocene dichlorides exhibit profoundly divergent biological and physicochemical properties dictated by the identity of the central metal atom. Titanocene dichloride (d⁰, diamagnetic), zirconocene dichloride (d⁰, diamagnetic), hafnocene dichloride (d⁰, diamagnetic), molybdenocene dichloride (d²), and niobocene dichloride (d¹) each display unique hydrolysis chemistry, aqueous speciation, target engagement, and cytotoxicity profiles [1]. Critically, only vanadium(IV)-containing metallocenes demonstrate spermicidal activity, Aurora B kinase inhibition, and a genotoxicity mechanism independent of p53-mediated DNA damage—characteristics that are entirely absent or markedly attenuated in the titanium, zirconium, hafnium, molybdenum, and niobium congeners [2]. Generic substitution based solely on the metallocene scaffold would therefore result in loss of these target-specific functions and render experimental outcomes non-comparable across studies.

Vanadocene Dichloride Differentiation Evidence


Antiproliferative Potency in Breast and Colorectal Cancer Cell Lines

In a direct head-to-head MTT cytotoxicity screen against MCF-7 (human breast adenocarcinoma) and HT-29 (human colorectal adenocarcinoma) cell lines, Cp₂VCl₂ exhibited dramatically superior antiproliferative activity compared to its niobium, hafnium, and zirconium congeners [1]. On MCF-7 cells, Cp₂VCl₂ achieved an IC₅₀ of 0.050 mM, whereas Cp₂NbCl₂ required a 26-fold higher concentration (IC₅₀ = 1.301 mM), and Cp₂HfCl₂ and Cp₂ZrCl₂ showed proliferative rather than antiproliferative effects under identical conditions. On HT-29 cells, Cp₂VCl₂ recorded an IC₅₀ of 0.033 mM, outperforming Cp₂NbCl₂ (0.266 mM, ~8-fold), Cp₂HfCl₂ (0.564 mM, ~17-fold), and Cp₂ZrCl₂ (0.774 mM, ~23-fold).

Anticancer metallocenes Cytotoxicity screening Metallodrug discovery

Topoisomerase II Inhibition vs. Titanocene Dichloride

In a comparative gel electrophoresis study measuring inhibition of supercoiled pBR322 plasmid DNA relaxation by human topoisomerase II, Cp₂VCl₂ achieved maximum enzyme inhibition at a concentration of 0.25 mM, whereas the most widely studied metallocene anticancer agent, Cp₂TiCl₂, required 2.0 mM—an 8-fold higher concentration [1]. Cp₂MoCl₂ was even less potent, requiring 3.0 mM (12-fold higher than Cp₂VCl₂). Cp₂NbCl₂ showed comparable potency at 0.2 mM. The biologically inactive derivative (MeCp)₂TiCl₂ required 2.0 mM, confirming the specificity of the metal center contribution.

Topoisomerase inhibition DNA relaxation assay Metallocene mechanism of action

Spermicidal Activity: Selectivity for Vanadium

In a comprehensive screen of eight metallocene dihalides and multiple vanadocene derivatives using computer-assisted sperm analysis (CASA), all vanadium(IV)-containing metallocene complexes elicited potent, rapid, and irreversible sperm-immobilizing activity at nano- to micromolar concentrations [1]. In stark contrast, metallocene complexes containing titanium (Cp₂TiCl₂), zirconium (Cp₂ZrCl₂), molybdenum (Cp₂MoCl₂), and hafnium (Cp₂HfCl₂) were completely inactive under identical assay conditions [1]. Quantitatively, Cp₂VCl₂ (VDC) exhibited an EC₅₀ of 7.5 μM for sperm immobilization, while methyl-substituted derivatives achieved EC₅₀ values as low as 0.7 μM [2]. The sperm-immobilizing effect was confirmed to be irreversible and mediated via apoptosis induction as shown by annexin V binding and DNA fragmentation assays [1].

Spermicidal agents Contraceptive development Vanadocene selectivity

Aurora B Kinase Inhibition and Mitotic Arrest

Cp₂VCl₂ exerts its antiproliferative effect through a mechanism fundamentally distinct from that of cisplatin. In HeLa cells, Cp₂VCl₂ exhibited an IC₅₀ of 8.61 μM after 24 h treatment and induced chromosomal misalignment at metaphase by inhibiting Aurora B kinase activity—more than 50% inhibition was observed at 6.25 μM [1]. This mechanistic finding is consistent with earlier observations that vanadocene-treated cancer cells form aberrant monopolar mitotic spindles with duplicated but unseparated centrosomes, leading to G₂/M arrest [2]. Critically, unlike cisplatin, Cp₂VCl₂ does not induce DNA damage: it caused no increase in DEL recombination frequency in yeast (cisplatin caused an 11-fold increase) and did not activate the p53 response element or GADD45 promoter in human HepG2 cells [3]. Furthermore, VDC does not upregulate p53 in treated leukemia cells, in direct contrast to cisplatin [4].

Aurora B kinase Mitotic spindle disruption Non-DNA-damaging anticancer mechanism

EPR Detectability in Biological Media

Cp₂VCl₂ possesses one unpaired electron (d¹ electronic configuration), rendering it paramagnetic and directly detectable by electron paramagnetic resonance (EPR) spectroscopy [1]. In contrast, Cp₂TiCl₂ is d⁰ and diamagnetic, making it completely EPR-silent. This fundamental physical difference has been exploited experimentally: EPR studies have shown that in aqueous solution at physiological pH (6.3–7.8), Cp₂VCl₂ forms a single paramagnetic species characterized by |A_iso(V)| = 189.0 MHz and g_iso = 1.9862 upon interaction with phosphate, enabling direct tracking of the compound's speciation in phosphate-buffered saline and biological fluids [2]. The paramagnetic property also enables the use of Cp₂VCl₂ as a probe for studying metal-biomolecule interactions via ³¹P NMR relaxation enhancement, where the paramagnetic vanadium center selectively shortens phosphorus nuclear relaxation times [3].

EPR spectroscopy Paramagnetic metallocenes Speciation studies

In Vivo Antitumor Efficacy in Leukemia Models

In a comparative in vivo study against murine leukemia models, both Cp₂VCl₂ (VDC) and Cp₂TiCl₂ (TDC) demonstrated significant antitumor activity [1]. Against lymphoid leukemia L1210 and lymphocytic leukemia P388, both compounds induced significant increases in lifespan corresponding to T/C (treated/control) values exceeding 125% [1]. However, their efficacy profiles diverged in solid tumor models. In fluid Ehrlich ascites tumor (EAT), TDC treatment within 5 days post-transplantation resulted in 80–100% long-term survival, whereas VDC cured progressed stages to a much lesser extent [1]. Conversely, against solid subcutaneous EAT, both compounds inhibited tumor growth significantly: TDC reduced minimum tumor size to 14% of control, while VDC reduced it to 31% of control, confirming that both exert a systemic antiproliferative effect [1]. In a separate study using Ehrlich ascites tumor in CFi mice, VDC at 80 or 90 mg/kg administered 24 h post-transplantation achieved 100% tumor inhibition until day 30 [2].

In vivo antitumor efficacy Leukemia models Metallocene chemotherapy

Application Scenarios for Vanadocene Dichloride


Aurora B Kinase and Mitotic Spindle Drug Discovery

Cp₂VCl₂ is uniquely suited for oncology research programs focused on mitotic kinase inhibition rather than DNA-damaging mechanisms. Its demonstrated Aurora B kinase inhibition (>50% at 6.25 μM, HeLa IC₅₀ = 8.61 μM [1]) and induction of monopolar mitotic spindles [2] position it as a chemical probe for studying mitotic catastrophe pathways. Unlike cisplatin, it does not activate p53 or cause DNA damage [3], making it a valuable tool compound for studying p53-independent cell death mechanisms and for profiling cancer cell lines with defined p53 mutational status. Its superior potency against HT-29 and MCF-7 cells versus niobium, hafnium, and zirconium analogs (up to 26-fold difference [4]) reinforces its selection as the metallocene of choice for colorectal and breast cancer cell line screening.

Non-Hormonal Contraceptive Development via Spermicidal Activity

The exclusive spermicidal activity of vanadium(IV) metallocenes—with all titanium, zirconium, molybdenum, and hafnium analogs completely inactive [1]—makes Cp₂VCl₂ an essential reference compound for contraceptive research. With an EC₅₀ of 7.5 μM for human sperm immobilization and an irreversible, apoptosis-mediated mechanism confirmed by annexin V binding and DNA fragmentation assays [1][2], Cp₂VCl₂ serves as both a benchmark compound and a chemical starting point for structure-activity relationship studies aimed at optimizing potency (methyl-substituted derivatives achieve EC₅₀ as low as 0.7 μM [2]) while minimizing systemic toxicity.

EPR-Based Speciation Studies in Biological Media

The paramagnetic d¹ configuration of Cp₂VCl₂—absent in the diamagnetic d⁰ titanocene analog [1]—enables direct EPR tracking of aqueous speciation at physiological pH, where a single paramagnetic species forms with distinct hyperfine coupling constants (|A_iso(V)| = 189.0 MHz, g_iso = 1.9862) in phosphate-buffered saline [2]. This property is indispensable for laboratories studying metallocene hydrolysis kinetics, protein binding (e.g., transferrin association constant = 1.37 × 10⁵ M⁻¹ [3]), and intracellular metal distribution. The paramagnetism also enables ³¹P NMR relaxation enhancement studies for mapping phosphate-containing biomolecule interactions [4], capabilities entirely unavailable with Cp₂TiCl₂.

Topoisomerase II-Targeted Anticancer Development

Cp₂VCl₂ inhibits human topoisomerase II at an 8-fold lower concentration than Cp₂TiCl₂ (0.25 mM vs 2.0 mM [1]) and demonstrates confirmed systemic antitumor effects in murine leukemia models (T/C > 125% in L1210 and P388 [2]). For drug development programs requiring both a defined molecular target (topoisomerase II) and in vivo proof-of-concept data, Cp₂VCl₂ offers a starting point where both target engagement and organism-level efficacy have been quantitatively established. The compound's non-DNA-damaging genotoxicity profile [3] further suggests a potentially differentiated toxicity spectrum from platinum-based topoisomerase poisons.

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